Ret-IN-24 Potency Against Wild-Type RET Kinase Compared to Multi-Kinase and Selective Inhibitors
Ret-IN-24 demonstrates a broad, low-nanomolar potency range against wild-type RET kinase. Its reported biochemical IC50 of <10 nM positions it as a potent inhibitor, comparable in magnitude to clinically validated selective inhibitors [1]. For context, the approved selective RET inhibitor pralsetinib (BLU-667) exhibits an IC50 of 0.3-0.4 nM, and selpercatinib (LOXO-292) has a reported IC50 of 14.0 nM for wild-type RET [2]. In contrast, the older multi-kinase inhibitor cabozantinib shows a higher IC50 of 5.2-10.3 nM against RET [3].
| Evidence Dimension | Biochemical IC50 (Wild-Type RET kinase inhibition) |
|---|---|
| Target Compound Data | <10 nM |
| Comparator Or Baseline | Pralsetinib: 0.3-0.4 nM [2]; Selpercatinib: 14.0 nM ; Cabozantinib: 5.2-10.3 nM [3] |
| Quantified Difference | Ret-IN-24 IC50 is <10 nM, placing it within the low-nanomolar range of potent selective RET inhibitors. It is more potent than cabozantinib against wild-type RET by at least 5-fold and shows comparable potency to selpercatinib's reported wild-type IC50 [1][3]. |
| Conditions | Biochemical kinase assay with 7.5-10 nM wild-type RET (ProQinase) [1] |
Why This Matters
This confirms Ret-IN-24 is a potent RET inhibitor suitable for experiments requiring strong, on-target wild-type kinase engagement, distinguishing it from less potent, older multi-kinase tools like cabozantinib.
- [1] BindingDB. Affinity Data for BDBM345849 (US10202365/US10774070, Compound 26). View Source
- [2] Subbiah, V., et al. (2018). Selective RET kinase inhibition for patients with RET-altered cancers. Annals of Oncology, 29(8), 1869-1876. View Source
- [3] Bentzien, F., et al. (2013). In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer. Thyroid, 23(12), 1569-1577. View Source
